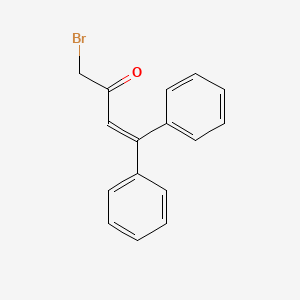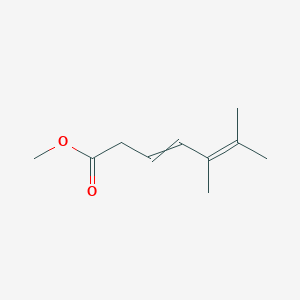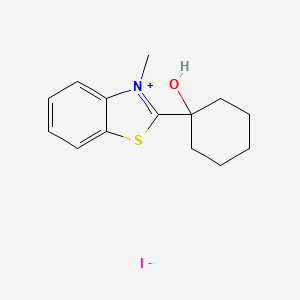![molecular formula C13H13N3O2 B14328480 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, leading to the formation of an imine or azomethine group. This particular compound features a methoxyphenol group and an aminopyridine moiety, which contribute to its distinctive chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol generally involves the condensation reaction between 6-aminopyridine-2-carbaldehyde and 6-methoxyphenol. The reaction is typically carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The phenolic hydroxyl group and the methoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols and pyridines.
Scientific Research Applications
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2-hydroxyphenyl)iminomethyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-(4-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol: A compound with a similar core structure but different functional groups.
Uniqueness
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol is unique due to its specific combination of an aminopyridine moiety and a methoxyphenol group.
Properties
Molecular Formula |
C13H13N3O2 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C13H13N3O2/c1-18-10-5-2-4-9(13(10)17)8-15-12-7-3-6-11(14)16-12/h2-8,17H,1H3,(H2,14,16)/b15-8+ |
InChI Key |
JYIZRZYKAYBXEI-OVCLIPMQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/C2=CC=CC(=N2)N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)

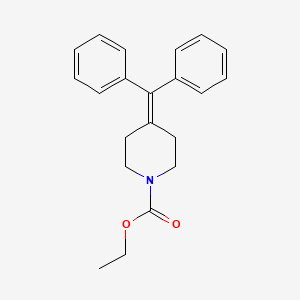
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
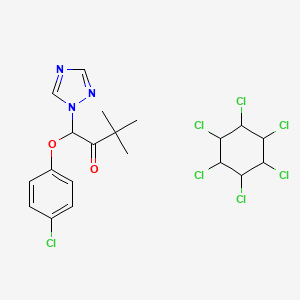
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
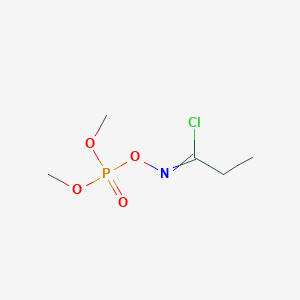
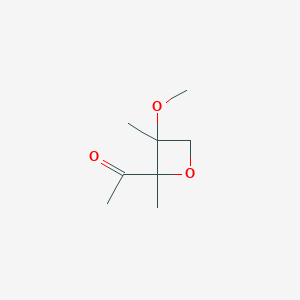
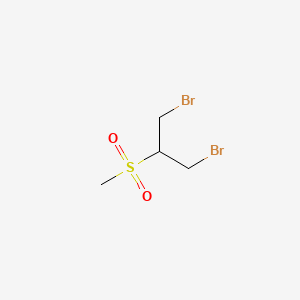
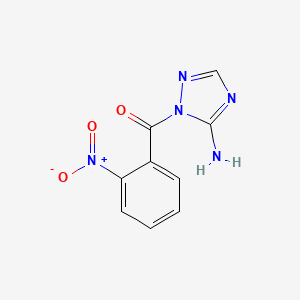
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
